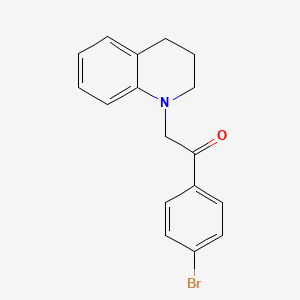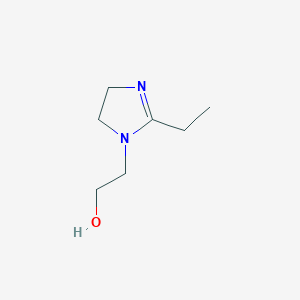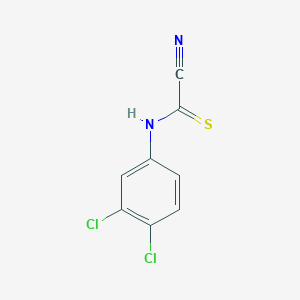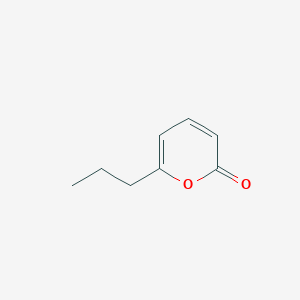
(1E)-1,3-Bis(2,4-dichlorophenyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,2’,4’-Tetrachlorodiazoaminobenzene is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of two diazo groups (-N=N-) and four chlorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene typically involves the diazotization of 2,4-dichloroaniline followed by coupling with another molecule of 2,4-dichloroaniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which then reacts with the amine group of the second 2,4-dichloroaniline molecule.
Industrial Production Methods
Industrial production methods for 2,4,2’,4’-tetrachlorodiazoaminobenzene may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
2,4,2’,4’-Tetrachlorodiazoaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学的研究の応用
2,4,2’,4’-Tetrachlorodiazoaminobenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving diazo compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,2’,4’-tetrachlorodiazoaminobenzene involves its interaction with molecular targets through its diazo groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity. The pathways involved may include the formation of reactive intermediates that can modify biological macromolecules.
類似化合物との比較
Similar Compounds
2,4-Dichlorodiazoaminobenzene: Similar in structure but with fewer chlorine atoms.
2,4,2’,4’-Tetrachlorobenzene: Lacks the diazo groups but has the same chlorine substitution pattern.
2,4-Dichloroaniline: A precursor in the synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene.
Uniqueness
2,4,2’,4’-Tetrachlorodiazoaminobenzene is unique due to the presence of both diazo groups and multiple chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.
特性
CAS番号 |
790-50-1 |
|---|---|
分子式 |
C12H7Cl4N3 |
分子量 |
335.0 g/mol |
IUPAC名 |
2,4-dichloro-N-[(2,4-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-3-11(9(15)5-7)17-19-18-12-4-2-8(14)6-10(12)16/h1-6H,(H,17,18) |
InChIキー |
UFMGRPLEPYIMNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
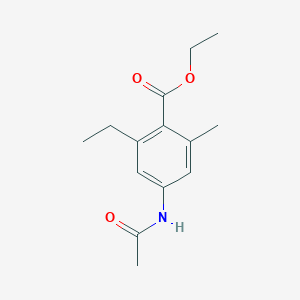
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

